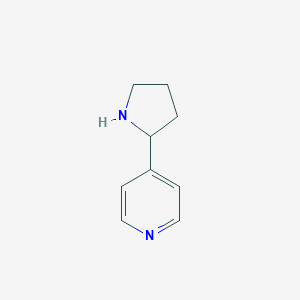

4-Pyrrolidin-2-ylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGNPIOGJLCICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378004, DTXSID901305418 | |

| Record name | 4-pyrrolidin-2-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130343-15-6, 128562-25-4 | |

| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130343-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-pyrrolidin-2-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 4-(Pyrrolidin-2-yl)pyridine: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Significance of the 4-(Pyrrolidin-2-yl)pyridine Scaffold in Medicinal Chemistry

The 4-(pyrrolidin-2-yl)pyridine moiety, a core structural feature of nornicotine, is a privileged scaffold in modern medicinal chemistry. Its presence in numerous biologically active compounds, particularly those targeting the central nervous system, underscores its importance in drug discovery and development.[1] The pyrrolidine ring, with its sp3-hybridized carbons, allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. This non-planarity, coupled with the stereogenic center at the 2-position of the pyrrolidine ring, provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The pyridine ring, a common bioisostere for a phenyl group, offers sites for hydrogen bonding and can significantly influence a molecule's solubility and metabolic stability.

This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for accessing 4-(pyrrolidin-2-yl)pyridine, with a particular focus on enantioselective approaches that are critical for the development of stereochemically pure active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of these synthetic routes, offering insights into the rationale behind experimental choices and providing detailed protocols for the synthesis of this pivotal building block.

Strategic Approaches to the Synthesis of 4-(Pyrrolidin-2-yl)pyridine

The synthesis of 4-(pyrrolidin-2-yl)pyridine can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the desired stereochemistry, the availability of starting materials, and the scalability of the process.

Cyclization of Acyclic Precursors: A Convergent Approach

A common and effective strategy for the construction of the pyrrolidine ring is the intramolecular cyclization of a suitably functionalized linear precursor already bearing the pyridine moiety. This approach offers a high degree of convergence and allows for the introduction of stereochemistry early in the synthetic sequence.

A notable example involves the cyclization of mesylated 1-(3-pyridinyl)-1,4-diol derivatives.[3] This method provides a straightforward route to the racemic product and can be adapted for the synthesis of enantiomerically enriched compounds.

Caption: Synthesis of 4-(pyrrolidin-2-yl)pyridine via diol cyclization.

-

Synthesis of (R)-1-(Pyridin-3-yl)-butane-1,4-diol: An acetylated ketone precursor is reduced with borane in the presence of a chiral catalyst to yield the diacetylated product with high enantiomeric excess. Subsequent deacetylation affords the chiral diol.

-

Mesylation: The diol is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to convert the hydroxyl groups into good leaving groups (mesylates).

-

Cyclization: The resulting dimesylate is reacted with a primary amine, such as benzylamine, at elevated temperatures. The amine first displaces one mesylate group, and the subsequent intramolecular nucleophilic attack of the newly formed secondary amine on the second mesylate closes the pyrrolidine ring.

Enantioselective Synthesis via Chiral Auxiliaries

For the synthesis of optically pure enantiomers of 4-(pyrrolidin-2-yl)pyridine, the use of chiral auxiliaries is a well-established and reliable strategy. This approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key reaction, followed by its removal.

A powerful example is the alkylation of a chiral ketimine derived from either (1R,2R,5R)-(+)- or (1S,2S,5S)-(-)-2-hydroxy-3-pinanone and 3-(aminomethyl)pyridine.[4][5]

Caption: Enantioselective synthesis of nornicotine analogs.

-

Formation of the Chiral Ketimine: (1R,2R,5R)-(+)-2-hydroxy-3-pinanone is condensed with 3-(aminomethyl)pyridine to form the chiral ketimine. The pinanone backbone provides a rigid chiral environment.

-

Diastereoselective Alkylation: The ketimine is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. Subsequent alkylation with 3-bromopropan-1-ol proceeds with high diastereoselectivity, controlled by the steric hindrance of the pinanone auxiliary.

-

Cleavage of the Auxiliary: The C-alkylated ketimine is treated with hydroxylamine hydrochloride to cleave the chiral auxiliary, yielding the corresponding amino alcohol.

-

Cyclization: The amino alcohol is treated with hydrobromic acid followed by a base to effect an intramolecular ring closure, affording (S)-(-)-nornicotine with high enantiomeric excess.

| Enantiomer | Chiral Auxiliary | ee (%) |

| (S)-(-)-Nornicotine | (1R,2R,5R)-(+)-2-hydroxy-3-pinanone | 91 |

| (R)-(+)-Nornicotine | (1S,2S,5S)-(-)-2-hydroxy-3-pinanone | 81 |

Reduction of Myosmine Followed by Enantiomeric Resolution

A classical and scalable approach to racemic 4-(pyrrolidin-2-yl)pyridine involves the reduction of myosmine. Myosmine can be synthesized from nicotinic acid and N-vinylpyrrolidinone. The resulting racemic nornicotine can then be resolved into its constituent enantiomers.[6]

Caption: Synthesis and resolution of nornicotine from myosmine.

-

Myosmine Reduction: Myosmine is dissolved in a suitable solvent (e.g., methanol/water) and treated with a reducing agent such as sodium borohydride to yield racemic nornicotine.

-

Diastereomeric Salt Formation: The racemic nornicotine is treated with a chiral acid, for example, N-lauroyl-(R)-alanine, in a solvent mixture like methyl tert-butyl ether (MTBE) and chloroform. This leads to the formation of diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization.

-

Liberation of the Enantiomer: The desired diastereomeric salt is isolated and treated with a base to liberate the free enantiomerically pure nornicotine.

This method is particularly advantageous for large-scale production due to the relatively low cost of the starting materials and reagents.

Novel Synthetic Approaches: Photo-promoted Ring Contraction of Pyridines

Recent advancements in synthetic methodology have opened up new avenues for the synthesis of pyrrolidine derivatives. A particularly innovative approach is the photo-promoted ring contraction of pyridines with silylborane.[7][8] This method allows for the direct conversion of the pyridine ring into a functionalized pyrrolidine skeleton.

While this method has been demonstrated for the synthesis of various substituted pyrrolidines, its application to the direct synthesis of 4-(pyrrolidin-2-yl)pyridine would require a pyridine starting material with a pre-installed substituent at the 4-position that can be converted to the desired pyrrolidin-2-yl group. Further research in this area could lead to highly efficient and atom-economical syntheses.

Conclusion and Future Perspectives

The synthesis of 4-(pyrrolidin-2-yl)pyridine is a well-established field with a variety of robust and reliable methods. The choice of the optimal synthetic route will depend on the specific requirements of the drug development program, including the need for enantiopurity, scalability, and cost-effectiveness. The classical methods of cyclization of acyclic precursors and the resolution of racemic mixtures remain highly relevant for industrial applications. For more specialized applications and the synthesis of novel analogs, enantioselective methods employing chiral auxiliaries offer excellent stereocontrol.

The emergence of novel synthetic strategies, such as the photo-promoted ring contraction of pyridines, highlights the continuous evolution of organic synthesis. These cutting-edge techniques have the potential to provide more direct and sustainable routes to this important scaffold in the future. As our understanding of the biological roles of the enantiomers of 4-(pyrrolidin-2-yl)pyridine and its derivatives continues to grow, the demand for efficient and stereoselective synthetic methods will undoubtedly increase, driving further innovation in this exciting area of chemical research.

References

- Contreras, R., et al. (2009). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Journal of Heterocyclic Chemistry, 46(6), 1252-1258. [Link]

- Jacob, P., et al. (1999). A novel enantioselective synthesis of (S)-(-)- and (R)-(+)

- Pawar, G. M., et al. (2014). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 4, 259-266. [Link]

- PrepChem. (n.d.). Synthesis of 4-pyrrolidinopyridine.

- Dwoskin, L. P., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E754-E763. [Link]

- Maji, B., et al. (2021). Efficient Method of (S)-Nicotine Synthesis. Molecules, 26(21), 6433. [Link]

- Willard, R., et al. (2018). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Organic & Biomolecular Chemistry, 16(43), 8213-8217. [Link]

- Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(17), 11450-11459. [Link]

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- Guiry, P. J., et al. (2000). Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. Journal of the Chemical Society, Perkin Transactions 1, (20), 3460-3468. [Link]

- Ito, H., et al. (2020). Pyrrolidine synthesis via ring contraction of pyridines.

- Chem-Impex. (n.d.). 4-Pyrrolidin-2-ylpyridine.

- Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4983. [Link]

- Ito, H., et al. (2020). Pyrrolidine synthesis via ring contraction of pyridines.

- Kumar, R., et al. (2021). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 19(33), 7113-7133. [Link]

- Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

- Sharma, P., et al. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Journal of Heterocyclic Chemistry, 58(11), 2133-2152. [Link]

- Gandon, V., et al. (2012). Cobalt-Catalyzed [2 + 2 + 2] Cycloaddition of a,?-Diynes with Nitriles: A Direct Route to Pyrrolidino[3,4-b]pyridines. Organic Letters, 14(1), 134-137. [Link]

- Reissig, H.-U., et al. (2004). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT-627 (Atrasentan) via 1,2-Oxazines. European Journal of Organic Chemistry, 2004(1), 65-72. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 8. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 4-Pyrrolidin-2-ylpyridine as a Nicotinic Acetylcholine Receptor Modulator

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the predicted mechanism of action for 4-pyrrolidin-2-ylpyridine. Based on its profound structural homology to nicotine and a vast body of literature on related analogs, the primary molecular target is identified as the nicotinic acetylcholine receptor (nAChR) family. This document synthesizes the current understanding of nAChR pharmacology, details the presumed interactions of this compound with these receptors, and presents detailed experimental protocols for the validation of these hypotheses. While direct experimental data for this compound is not extensively available in public literature, this guide leverages data from closely related structural analogs to provide a robust framework for research and development endeavors targeting this chemical scaffold.

Introduction: The Therapeutic Potential of the Pyrrolidinyl-Pyridine Scaffold

The pyrrolidine and pyridine rings are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The pyridine ring is a fundamental component of many pharmaceuticals, while the saturated, five-membered pyrrolidine ring offers a three-dimensional scaffold ideal for probing the binding pockets of various enzymes and receptors. The combination of these two moieties in this compound, which bears a striking resemblance to the endogenous nAChR agonist nicotine ((S)-3-(1-methylpyrrolidin-2-yl)pyridine), strongly suggests its interaction with the central and peripheral nervous systems.[1]

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in a wide array of physiological processes, including cognitive function, reward pathways, and neuromuscular transmission.[2] Consequently, they are a key target for therapeutic intervention in neurological and psychiatric disorders. This guide will explore the predicted mechanism of action of this compound as a modulator of nAChRs, providing a foundation for its potential development as a novel therapeutic agent.

Molecular Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

The primary hypothesis for the mechanism of action of this compound is its function as a ligand for nAChRs. These receptors are pentameric structures composed of various subunits (e.g., α4, β2, α7), with the specific subunit composition determining the pharmacological and physiological properties of the receptor subtype.[2]

Structural Rationale for nAChR Interaction

The pharmacophore for nAChR agonists classically consists of a cationic nitrogen and a hydrogen bond acceptor. In this compound, the protonated nitrogen of the pyrrolidine ring can form a crucial cation-π interaction with a conserved tryptophan residue in the nAChR binding pocket, a key interaction for nicotine binding.[3] The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex.[3]

Predicted Interaction with nAChR Subtypes

Based on structure-activity relationship (SAR) studies of numerous nicotine analogs, it is anticipated that this compound will exhibit varying affinities and functional activities across different nAChR subtypes. For instance, modifications to the pyrrolidine and pyridine rings have been shown to significantly alter selectivity between the α4β2 and α7 subtypes, the two most abundant nAChRs in the brain.[2]

To provide a quantitative perspective, we can examine data from a closely related analog, A-84543 (3-[2-((S)-pyrrolidinyl)methoxy]pyridine) . This compound shares the core pyrrolidinyl-pyridine scaffold and has been extensively characterized.

| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Efficacy | Reference |

| A-84543 | Rat α4β2 | 1.9 | Agonist | Full Agonist | [4] |

| Rat α3β4 | 1400 | - | - | [4] | |

| Nicotine | Human α4β2 | ~2 | Agonist (EC50 ~19.44 nM) | Full Agonist | [4][5] |

| Human α3β4 | ~261 | Agonist (EC50 ~733.3 nM) | Full Agonist | [4][5] |

Table 1: Comparative binding affinities and functional activities of A-84543 and Nicotine at different nAChR subtypes.

The high affinity and selectivity of A-84543 for the α4β2 subtype over the α3β4 subtype suggest that this compound may also exhibit a preference for certain nAChR subtypes.[4] The nature of its interaction, whether as an agonist, partial agonist, or antagonist, would require empirical determination through the experimental protocols outlined in this guide.

Downstream Signaling Pathways

Activation of nAChRs by an agonist leads to the opening of the ion channel, allowing the influx of cations, primarily Na+ and Ca2+. This influx results in membrane depolarization and the initiation of downstream signaling cascades.

-

Calcium Signaling: The influx of Ca2+ is a critical event. The α7 nAChR subtype is known for its high calcium permeability. This direct influx can be amplified by the activation of voltage-gated calcium channels (VGCCs) following membrane depolarization. Furthermore, the initial calcium influx can trigger calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum.[1]

-

MAPK/ERK and PI3K/Akt Pathways: The elevation in intracellular calcium can activate various protein kinases, including those in the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are integral to cell survival, proliferation, and synaptic plasticity.

dot graph "nAChR Signaling Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} Caption: Predicted signaling pathway upon activation of nAChRs by this compound.

Receptor Desensitization

Prolonged or repeated exposure to an agonist can lead to receptor desensitization, a state where the receptor is no longer responsive to the ligand. This is an intrinsic property of nAChRs and is thought to play a role in the pharmacological effects of nicotinic compounds. Desensitization can be modulated by factors such as phosphorylation by protein kinases like PKA and PKC.

Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action of this compound, a series of well-established experimental workflows are required. These protocols are designed to be self-validating, providing a comprehensive pharmacological profile of the compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various nAChR subtypes.

Methodology:

-

Preparation of Membranes:

-

Culture cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α7) or use homogenized brain tissue from appropriate animal models.

-

Harvest cells or tissue and homogenize in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes and wash multiple times to remove endogenous ligands.

-

Resuspend the final membrane pellet in assay buffer.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine for heteromeric nAChRs, [¹²⁵I]α-bungarotoxin for α7 nAChRs).

-

Add increasing concentrations of unlabeled this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (this compound) concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

dot graph "Radioligand Binding Assay Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} Caption: Workflow for determining nAChR binding affinity via radioligand assay.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional activity (agonist, antagonist, or modulator) of this compound at specific nAChR subtypes and determine its potency (EC50 or IC50) and efficacy.

Methodology:

-

Cell Preparation:

-

Plate cells stably expressing the nAChR subtype of interest onto glass coverslips 24-48 hours prior to the experiment.

-

-

Electrophysiological Recording:

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Agonist Mode Testing:

-

Apply increasing concentrations of this compound to the cell and record the elicited inward currents.

-

Construct a concentration-response curve by plotting the peak current amplitude against the logarithm of the compound concentration.

-

Fit the data to the Hill equation to determine the EC50 (potency) and the maximum current response (efficacy) relative to a known full agonist like acetylcholine.

-

-

Antagonist Mode Testing:

-

Apply a fixed, submaximal concentration (e.g., EC50) of a known nAChR agonist (e.g., acetylcholine).

-

In the continued presence of the agonist, co-apply increasing concentrations of this compound.

-

Record the inhibition of the agonist-evoked current.

-

Construct a concentration-inhibition curve and fit the data to determine the IC50 value.

-

dot graph "Patch-Clamp Electrophysiology Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} Caption: Workflow for functional characterization using patch-clamp electrophysiology.

Conclusion

The structural characteristics of this compound provide a compelling rationale for its predicted mechanism of action as a modulator of nicotinic acetylcholine receptors. This in-depth technical guide has outlined the molecular basis for this hypothesis, including the key interactions with nAChR binding sites and the subsequent downstream signaling events. By leveraging data from the closely related analog A-84543, a plausible pharmacological profile has been presented. The detailed experimental protocols provided herein offer a clear path for the empirical validation of the binding affinity, functional activity, and subtype selectivity of this compound. The elucidation of its precise mechanism of action will be crucial for its potential development as a therapeutic agent for neurological disorders.

References

- Dallanoce, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 22(12), 6338. [Link]

- Lin, N. H., et al. (1998). Synthesis and Structure-Activity Relationships of Pyridine-Modified Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a Potent Nicotinic Acetylcholine Receptor Agonist. Bioorganic & Medicinal Chemistry Letters, 8(3), 249-254. [Link]

- Xing, H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [Link]

- Malpass, J. R., et al. (2010). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PLoS ONE, 5(9), e12849. [Link]

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

- Adisakwattana, S., et al. (2021). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 26(21), 6483. [Link]

- Al-Sanea, M. M., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports, 12(1), 1959. [Link]

- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

- BindingDB. (n.d.). Ki Summary for Nicotine. [Link]

- Lester, H. A., et al. (2010). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 107(30), 13558-13563. [Link]

- Zhang, L., et al. (2013). Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. Journal of Medicinal Chemistry, 56(17), 6947-6959. [Link]

- D'Andrea, F., et al. (2021).

- Abin-Carriquiry, J. A., et al. (2014). Scaffold Ranking and Positional Scanning Utilized in the Discovery of nAChR-Selective Compounds Suitable for Optimization Studies. ACS Chemical Neuroscience, 5(11), 1097-1106. [Link]

- Gadaleta, D., et al. (2002). Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models. Current Medicinal Chemistry, 9(4), 401-415. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Pyrrolidin-2-ylpyridine: A Cornerstone for Neurological Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a pyridine ring and a pyrrolidine moiety has given rise to a privileged scaffold in medicinal chemistry: 4-pyrrolidin-2-ylpyridine. This heterocyclic compound has emerged as a critical building block in the design and synthesis of novel therapeutics, particularly those targeting neurological disorders. Its structural features allow for precise interactions with challenging biological targets, most notably nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacology of this compound and its derivatives. We will delve into the rationale behind its use in drug design, provide detailed synthetic protocols, and explore its mechanism of action, offering field-proven insights for researchers in drug development.

Introduction: The Strategic Importance of the this compound Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and the stereogenic center at the 2-position allow for a three-dimensional exploration of binding pockets that is often crucial for potent and selective biological activity. When coupled with the pyridine ring, a bioisostere of a phenyl group with enhanced aqueous solubility and hydrogen bonding capabilities, the resulting this compound structure offers a unique combination of properties highly desirable in medicinal chemistry.[1]

This scaffold has garnered significant attention for its role as a key intermediate in the development of ligands for nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels that play a critical role in cognitive function, learning, memory, and attention.[2] Dysregulation of nAChR signaling is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and Attention-Deficit/Hyperactivity Disorder (ADHD). The this compound core provides a foundational structure for developing selective nAChR modulators with therapeutic potential.[2]

A Historical Perspective: The Rise of a Privileged Scaffold

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of nicotinic acetylcholine receptor agonists for therapeutic applications. The journey to understanding and targeting nAChRs has been a long and incremental one.

The concept of a "receptive substance" for neurotransmitters was first proposed in the early 20th century, with the nicotinic acetylcholine receptor being the first to be isolated and identified as a protein.[3] The intoxicating effects of nicotine, the prototypical nAChR agonist, have been known for centuries, but it was the discovery of its positive effects on memory in the mid-1980s that catalyzed the development of novel nAChR agonists for therapeutic purposes.[4]

Early drug discovery efforts focused on modifications of the nicotine scaffold. A "methyl scan" of the pyrrolidinium ring of nicotine revealed that substitutions at different positions significantly impacted its interaction with different nAChR subtypes, highlighting the importance of the pyrrolidine moiety for receptor affinity and selectivity.[5][6] This foundational work on structure-activity relationships (SAR) paved the way for the design of novel scaffolds that retained the key pharmacophoric elements of nicotine while offering improved drug-like properties.

The this compound scaffold can be viewed as a strategic bioisosteric replacement of the nicotine core. Bioisosterism, the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, is a powerful tool in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound.[7] In this context, the pyridine ring of this compound mimics the pyridine ring of nicotine, while the pyrrolidine ring preserves the crucial chiral center and nitrogen atom necessary for interaction with the nAChR binding site.

The development of potent and selective nAChR ligands like the 3-pyridyl ethers, such as A-85380 and A-84543, further underscored the importance of the pyrrolidinyl-pyridine motif in achieving high affinity and subtype selectivity.[8] These compounds, with their subnanomolar affinity for central nAChRs, demonstrated the therapeutic potential of this chemical class and likely spurred the synthesis and evaluation of various positional isomers and analogs, including this compound, as valuable intermediates.

Synthetic Strategies: Assembling the Core

The synthesis of this compound can be approached through various strategies, generally involving the coupling of a pre-formed pyridine derivative with a pyrrolidine precursor or the construction of one ring onto the other. Given the importance of stereochemistry for biological activity, enantioselective syntheses are highly desirable.

General Synthetic Approach: A Convergent Strategy

A common and versatile approach to substituted pyrrolidinyl-pyridines is a convergent synthesis. This involves the preparation of a suitable pyridine electrophile and a pyrrolidine nucleophile, followed by a coupling reaction.

Caption: A convergent synthetic strategy for this compound.

Representative Experimental Protocol: Synthesis of (S)-2-(Pyridin-4-yl)pyrrolidine

This protocol is adapted from established methods for the synthesis of similar 2-arylpyrrolidines and represents a plausible route to the enantiomerically pure target compound.

Step 1: N-Boc Protection of (S)-Prolinol

-

To a solution of (S)-prolinol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 2: Oxidation to the Aldehyde

-

To a solution of oxalyl chloride (1.5 eq) in DCM at -78 °C, add dimethyl sulfoxide (DMSO) (2.0 eq) dropwise.

-

After 15 minutes, add a solution of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in DCM.

-

Stir for 30 minutes at -78 °C, then add triethylamine (5.0 eq).

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate.

Step 3: Wittig Reaction with 4-Picolylphosphonium Ylide

-

To a suspension of 4-picolyltriphenylphosphonium chloride hydrochloride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium (2.2 eq) dropwise.

-

Stir the resulting deep red solution for 30 minutes at 0 °C.

-

Add a solution of crude (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield (S)-tert-butyl 2-(2-(pyridin-4-yl)vinyl)pyrrolidine-1-carboxylate.

Step 4: Reduction of the Alkene and Deprotection

-

To a solution of (S)-tert-butyl 2-(2-(pyridin-4-yl)vinyl)pyrrolidine-1-carboxylate (1.0 eq) in methanol, add palladium on carbon (10 mol %).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite and concentrate the filtrate.

-

Dissolve the residue in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.

-

Stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture and triturate with diethyl ether to precipitate the dihydrochloride salt of (S)-4-pyrrolidin-2-ylpyridine.

-

The free base can be obtained by neutralization with a suitable base and extraction.

Caption: A representative workflow for the enantioselective synthesis of (S)-4-pyrrolidin-2-ylpyridine.

Mechanism of Action and Pharmacological Profile: A Focus on Nicotinic Acetylcholine Receptors

The primary therapeutic interest in this compound and its derivatives lies in their ability to modulate the activity of nicotinic acetylcholine receptors. These receptors are complex pentameric structures composed of various subunits (α2-α10 and β2-β4 in the central nervous system), and the specific subunit composition determines the pharmacological and physiological properties of the receptor subtype.[5]

The this compound scaffold serves as a pharmacophore that mimics the essential binding interactions of the endogenous ligand, acetylcholine, and the prototypical agonist, nicotine. The key interactions include:

-

Cation-π Interaction: The protonated nitrogen of the pyrrolidine ring forms a cation-π interaction with an aromatic residue (typically tryptophan) in the nAChR binding pocket.

-

Hydrogen Bonding: The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, interacting with a hydrogen bond donor in the receptor, which can be a backbone amide or a water molecule.[9]

Caption: Key binding interactions of this compound within the nAChR binding site.

The therapeutic utility of nAChR modulators is highly dependent on their subtype selectivity. For instance, agonists targeting the α4β2 subtype are of interest for cognitive enhancement and smoking cessation, while α7 agonists are being investigated for their potential in treating schizophrenia and Alzheimer's disease.[10] The substitution pattern on both the pyrrolidine and pyridine rings of the this compound scaffold can be systematically modified to tune the affinity and efficacy at different nAChR subtypes.

Structure-Activity Relationships (SAR)

While comprehensive SAR data for this compound itself is not extensively published, valuable insights can be gleaned from studies on closely related analogs.

| Modification | Effect on nAChR Affinity/Selectivity | Rationale |

| N-Methylation of Pyrrolidine | Generally increases affinity for α4β2 nAChRs. | Mimics the N-methyl group of nicotine, which is crucial for high-affinity binding. |

| Substitution on the Pyridine Ring | Can significantly impact subtype selectivity. Electron-withdrawing or -donating groups can modulate the basicity of the pyridine nitrogen and its hydrogen bonding capacity. | Fine-tunes the electronic properties and steric interactions within the binding pocket. |

| Stereochemistry of the Pyrrolidine Ring | The (S)-enantiomer is typically more active. | The stereochemistry at the 2-position of the pyrrolidine ring is critical for the correct orientation within the chiral binding site of the nAChR. |

| Bioisosteric Replacement of the Pyridine Ring | Replacement with other five- or six-membered heterocycles (e.g., isoxazoles, isothiazoles) can maintain or alter subtype selectivity.[4] | Explores different hydrogen bonding patterns and steric fits within the receptor. |

Applications in Drug Discovery and Beyond

The versatility of the this compound scaffold extends beyond its use as a direct pharmacological agent. It serves as a valuable intermediate in the synthesis of more complex molecules with diverse therapeutic applications.

-

Central Nervous System (CNS) Disorders: As previously discussed, this scaffold is a cornerstone in the development of nAChR modulators for a wide range of neurological and psychiatric conditions.[2]

-

Catalysis: The pyridine and pyrrolidine nitrogens can coordinate to metal centers, making this compound and its derivatives useful as ligands in transition metal-catalyzed reactions.[11]

-

Materials Science: The unique structural and electronic properties of this compound make it a candidate for incorporation into advanced materials, such as polymers and coatings.[11]

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for innovation in drug discovery. Future research will likely focus on:

-

Fine-tuning Subtype Selectivity: The development of highly selective modulators for specific nAChR subtypes remains a key challenge and a significant opportunity for therapeutic advancement.

-

Allosteric Modulation: Exploring derivatives that act as positive or negative allosteric modulators of nAChRs could offer a more nuanced approach to receptor modulation with potentially fewer side effects.

-

Novel Therapeutic Applications: Investigating the potential of this compound-based compounds in other therapeutic areas where nAChRs are implicated, such as inflammation and pain.

References

- Lin, N. H., Gunn, D. E., Ryther, K. B., Garvey, D. S., Donnelly-Roberts, D. L., Decker, M. W., et al. (1994). Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine. Journal of Medicinal Chemistry, 37(26), 4455–4463. [Link]

- Sun, W., & Glass, J. D. (2005). Bioisosteric Replacement in the Design and Synthesis of Ligands for Nicotinic Acetylcholine Receptors. Letters in Drug Design & Discovery, 2(5), 387-390.

- Changeux, J. P. (2018). Discovery of the First Neurotransmitter Receptor: The Acetylcholine Nicotinic Receptor. International Journal of Molecular Sciences, 19(10), 2947. [Link]

- Xiao, H., Andrud, K. W., Sullivan, S., Kem, W. R., & Kellar, K. J. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168–180. [Link]

- Terry, A. V., Jr, Callahan, P. M., & Bertrand, D. (2015). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 17(2), 127–137.

- Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., Pavlik, P. A., Martin, Y. C., Donnelly-Roberts, D. L., Anderson, D. J., Sullivan, J. P., Williams, M., Arneric, S. P., & Holladay, M. W. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 39(4), 817–825. [Link]

- Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

- Glennon, R. A., Dukat, M., & Li, R. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211–2217. [Link]

- Shan, Y., & Dougherty, D. A. (2011). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences of the United States of America, 108(46), 18749–18753. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biososteric Replacement in the Design and Synthesis of Ligands for Nicotinic Acetylcholine Receptors (2005) | Weilin Sun | 8 Citations [scispace.com]

- 4. Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jk-sci.com [jk-sci.com]

A Theoretical and Computational Guide to the Structural Analysis of 4-Pyrrolidin-2-ylpyridine

Abstract

The 4-pyrrolidin-2-ylpyridine scaffold is a significant pharmacophore in modern medicinal chemistry, merging the three-dimensional character of a saturated pyrrolidine ring with the aromatic and hydrogen-bonding capabilities of a pyridine moiety.[1][2] This unique structural combination makes it a versatile core for designing selective modulators of various biological targets, particularly in the realm of neurological disorders.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the theoretical and computational methodologies used to elucidate the structural, electronic, and conformational properties of this compound. By explaining the causality behind computational choices and grounding protocols in established theory, this paper serves as a practical framework for in silico analysis, guiding the rational design of novel therapeutics.

Introduction: The Rationale for Theoretical Studies

In the early stages of drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount.[4] These properties, including conformational flexibility, electronic structure, and potential energy surfaces, dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn governs its bioavailability and efficacy.[4] For a molecule like this compound, which contains both a flexible, non-aromatic ring and a rigid aromatic system, theoretical studies are indispensable.

The pyrrolidine ring, a five-membered nitrogen heterocycle, introduces critical stereochemistry and sp3-hybridization, allowing for efficient exploration of three-dimensional pharmacophore space.[1] The pyridine ring acts as a bioisostere for other aromatic systems and is a well-established hydrogen bond acceptor, often improving pharmacokinetic properties.[1] Theoretical studies allow us to probe the interplay between these two distinct structural components, predicting the molecule's preferred shapes, reactivity sites, and spectroscopic signatures before committing to costly and time-consuming synthesis.

Core Computational Methodologies: A Primer

The theoretical investigation of a molecule like this compound relies primarily on quantum mechanical (QM) and molecular mechanics (MM) methods. The choice of method represents a critical balance between computational cost and accuracy.

Density Functional Theory (DFT)

For electronic structure calculations, Density Functional Theory (DFT) is the workhorse of modern computational chemistry. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electron density to determine the energy and properties of a system.

-

Why DFT? It provides an excellent compromise between accuracy and computational demand for molecules of this size.

-

Common Functional/Basis Set Combination: A typical and robust choice for geometric optimization, frequency calculations, and electronic property analysis is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311+G(d,p) .[5][6]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This functional mixes exact Hartree-Fock exchange with DFT exchange-correlation, offering a high degree of accuracy for a wide range of organic molecules.

-

6-311+G(d,p): This is a triple-zeta basis set. The "+" indicates the addition of diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for non-spherical electron distributions, which is crucial for accurately modeling bonding.[6]

-

Molecular Dynamics (MD) Simulations

While DFT provides a static, minimum-energy picture, molecules are dynamic entities. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

-

Why MD? It is essential for exploring the conformational landscape, understanding solvent effects, and simulating interactions with larger biological systems like proteins.

-

Force Fields: MD simulations rely on force fields (e.g., AMBER, CHARMM, OPLS) to define the potential energy of the system. These are collections of parameters that describe bond stretching, angle bending, torsions, and non-bonded interactions. The choice of force field is critical and depends on the system being studied.

Structural and Conformational Analysis

A key challenge and opportunity with the this compound scaffold is its conformational flexibility, primarily arising from the pyrrolidine ring and the torsion angle between the two rings.

Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring is not planar and adopts "puckered" conformations to relieve ring strain. These are typically described as envelope (E) or twist (T) conformations.[7] The specific pucker (e.g., C4-endo or C4-exo) is influenced by substituents.[7] Computational analysis can predict the relative energies of these puckers.

-

Protocol for Puckering Analysis:

-

Initial Structures: Build several initial structures representing different plausible envelope and twist conformations.

-

Geometry Optimization: Perform a full geometry optimization on each conformer using DFT (e.g., B3LYP/6-311+G(d,p)).

-

Energy Comparison: Compare the zero-point corrected energies of the optimized structures. The conformer with the lowest energy is the most stable.

-

Frequency Analysis: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

-

Inter-ring Torsional Angle

The rotation around the C-C bond connecting the pyridine and pyrrolidine rings defines the molecule's overall shape. A potential energy surface (PES) scan is the standard method to investigate this.

-

Protocol for PES Scan:

-

Select the dihedral angle defining the rotation between the two rings as the reaction coordinate.

-

Perform a "relaxed" scan using DFT, where the selected dihedral angle is fixed at various values (e.g., in 10-degree increments from 0 to 360 degrees), while all other geometric parameters are allowed to optimize.

-

Plot the relative energy versus the dihedral angle to identify the lowest energy conformations (global minima) and rotational barriers (transition states).

-

Electronic Properties and Reactivity

DFT calculations provide a wealth of information about the electronic nature of this compound, which is crucial for predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). The region of the molecule with the highest HOMO density is the most likely site for electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). The region with the highest LUMO density is the most likely site for nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability, while a small gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the electrostatic potential on the electron density surface. It is an invaluable tool for identifying sites for non-covalent interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as the nitrogen atom on the pyridine ring, which are favorable for electrophilic attack or hydrogen bond donation.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen on the pyrrolidine N-H group, which are favorable for nucleophilic attack or hydrogen bond acceptance.

Table 1: Predicted Electronic Properties of this compound

(Note: These values are illustrative, based on typical DFT calculations at the B3LYP/6-311+G(d,p) level of theory and would need to be calculated for the specific optimized geometry.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability (nucleophilicity)[5] |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 5.7 eV | Suggests high chemical stability |

| Dipole Moment | 2.5 Debye | Indicates a polar molecule, influencing solubility and binding |

| pKa (Conjugate Acid) | ~9.6 | Similar to the experimental value for 4-pyrrolidinylpyridine[4] |

Computational Workflow Visualization

To ensure methodological rigor, a self-validating computational workflow is essential. The following diagram illustrates a standard protocol for the theoretical analysis of a flexible molecule like this compound.

Caption: A typical workflow for in silico structural and electronic analysis.

Conclusion

The theoretical study of this compound provides indispensable insights that accelerate the drug discovery process. By employing a robust computational workflow centered on Density Functional Theory and Molecular Dynamics, researchers can build a comprehensive model of the molecule's structural and electronic landscape. This guide has outlined the core methodologies, from conformational analysis of the flexible pyrrolidine ring to the calculation of electronic properties that govern reactivity. The predictive power of these in silico techniques allows for a more rational, hypothesis-driven approach to designing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, ultimately saving significant resources in the development pipeline.

References

- Benchchem. in silico modeling of 4-(Pyrrolidin-2-yl)pyrimidine interactions.

- Indian Academy of Sciences. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.

- ResearchGate. DFT analysis of substituent effects on electron-donating efficacy of pyridine.

- ResearchGate. A DFT Study on Nitro Derivatives of Pyridine.

- ResearchGate. Theoretical Investigation of Pyridine Derivatives as High Energy Materials.

- MOST Wiedzy. DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives.

- Chem-Impex. This compound.

- J&K Scientific. This compound | 128562-25-4.

- PubChemLite. 4-(pyrrolidin-2-yl)pyridine (C9H12N2).

- PubChem. 4-Pyrrolidinopyridine | C9H12N2 | CID 75567.

- Benchchem. Physicochemical Properties of 4-(Pyrrolidin-2-yl)pyrimidine: A Technical Guide.

- PubMed. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Bonding of 4-Pyrrolidin-2-ylpyridine

Executive Summary: 4-Pyrrolidin-2-ylpyridine is a chiral heterocyclic compound of significant interest in modern chemical research, particularly within drug development and asymmetric catalysis. Comprising a saturated, chiral pyrrolidine ring linked to an aromatic pyridine ring, its unique stereo-electronic properties make it a versatile scaffold and ligand. This guide provides a detailed examination of the molecule's architecture, the nuanced nature of its chemical bonding, and the interplay of electronic effects between its two distinct nitrogenous moieties. We will explore its stereochemistry, conformational flexibility, and the resulting implications for its reactivity and application. Furthermore, this document outlines a plausible synthetic strategy and discusses the expected spectroscopic signatures that are fundamental to its characterization.

Introduction to this compound

This compound, also known by its synonym 2-(4-Pyridyl)pyrrolidine, is a bifunctional organic molecule featuring two distinct heterocyclic rings[1]. Its structure is foundational in various fields, serving as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and as a chiral ligand in transition metal-catalyzed reactions[1][2]. The presence of both a basic sp²-hybridized nitrogen in the pyridine ring and a chiral, sp³-hybridized nitrogen in the pyrrolidine ring imparts a unique combination of properties. This guide aims to deconstruct the molecular structure, bonding, and electronic characteristics that are responsible for its utility and reactivity, providing a foundational understanding for researchers and scientists in organic synthesis and medicinal chemistry.

Molecular Architecture: Structure and Stereochemistry

The molecular framework of this compound (C₉H₁₂N₂) is a composite of an aromatic pyridine ring and a saturated pyrrolidine ring, connected by a single carbon-carbon bond[3]. Understanding the distinct geometry and electronic nature of each component is crucial to appreciating the properties of the molecule as a whole.

The Pyridine Moiety

The pyridine ring is a six-membered aromatic heterocycle, isoelectronic with benzene. All six ring atoms (five carbons, one nitrogen) are sp²-hybridized, creating a planar, cyclic, and fully conjugated system with 6 π-electrons that satisfy Hückel's rule for aromaticity. The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and a net dipole moment. Crucially, the lone pair of electrons on the pyridine nitrogen resides in an sp² orbital in the plane of the ring. This lone pair does not participate in the aromatic π-system, making it available for protonation or coordination to metal centers, which defines pyridine's character as a weak base.

The Pyrrolidine Moiety and Inherent Chirality

In contrast to the planar pyridine ring, the pyrrolidine ring is a five-membered saturated heterocycle. Its atoms are sp³-hybridized, resulting in a non-planar, puckered conformation to minimize steric and torsional strain[4]. This puckering is dynamic, typically existing in "envelope" or "twist" conformations that can interconvert.

The most critical structural feature of this compound is the stereocenter at the C2 position of the pyrrolidine ring—the carbon atom bonded to the pyridine ring. This chirality means the molecule exists as a pair of enantiomers: (R)-4-pyrrolidin-2-ylpyridine and (S)-4-pyrrolidin-2-ylpyridine. This stereochemical identity is paramount in pharmacological and catalytic applications, where biological systems and chiral catalysts often exhibit high selectivity for one enantiomer over the other.

The Nature of the Bond: An Electronic Perspective

The chemical behavior of this compound is governed by the electronic interplay between its electron-rich pyrrolidine ring and the relatively electron-deficient pyridine ring.

-

Sigma (σ) Framework: The molecule is held together by a robust framework of sigma bonds. The key linkage is the C-C single bond between the sp² carbon of the pyridine ring and the sp³ carbon of the pyrrolidine ring. Free rotation can occur around this bond, although it may be sterically hindered, leading to preferred conformations.

-

Pi (π) System and Inductive/Resonance Effects: The pyridine ring possesses an electron-withdrawing character due to the high electronegativity of the nitrogen atom. This is primarily an inductive effect (-I) that polarizes the sigma bonds. Conversely, the pyrrolidinyl group acts as an electron-donating group. The nitrogen atom of the pyrrolidine ring can donate electron density into the pyridine ring via a positive inductive effect (+I). This donation increases the electron density on the pyridine ring, particularly at the ortho and para positions, making the pyridine nitrogen slightly more basic than in unsubstituted pyridine. This electronic push-pull mechanism is fundamental to its reactivity and coordinating ability.

Synthesis and Characterization

The synthesis of enantiomerically pure this compound is a key challenge, often starting from chiral precursors like L- or D-proline[5][6]. Another innovative approach involves the photo-promoted ring contraction of pyridine derivatives[7][8]. A plausible and common strategy involves the coupling of a protected, activated pyrrolidine with a pyridine derivative.

Illustrative Synthetic Workflow

A logical synthetic route could involve the nucleophilic aromatic substitution (SₙAr) of 4-chloropyridine with a pre-formed, N-protected 2-lithiopyrrolidine. The N-Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the pyrrolidine nitrogen and facilitating directed lithiation at the C2 position.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. PubChemLite - 4-(pyrrolidin-2-yl)pyridine (C9H12N2) [pubchemlite.lcsb.uni.lu]

- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 4-Pyrrolidin-2-ylpyridine

Abstract

4-Pyrrolidin-2-ylpyridine is a versatile heterocyclic compound featuring both a pyridine and a pyrrolidine moiety, making it a valuable intermediate in pharmaceutical and materials science research.[1][2] Its utility in drug discovery, particularly for neurological disorders, and as a ligand in catalysis, is well-documented.[1][2] A comprehensive understanding of its solubility and stability is paramount for its effective application, from synthesis and formulation to biological screening. This guide provides a detailed examination of the physicochemical properties of this compound, focusing on the critical parameters of solubility and stability. We synthesize predicted data with insights from analogous structures and outline robust, field-proven experimental protocols for empirical validation. This document is intended for researchers, chemists, and drug development professionals to facilitate the translation of this promising molecule from the laboratory to applied settings.

Introduction and Physicochemical Foundation

This compound (CAS: 128562-25-4), also known as 2-(Pyridin-4-yl)pyrrolidine, possesses a unique molecular architecture that combines the aromatic, electron-withdrawing nature of a pyridine ring with the saturated, basic character of a pyrrolidine ring.[3][4] This duality governs its chemical behavior and interaction with biological systems. Before delving into solubility and stability, a foundational understanding of its core physicochemical properties is essential. These parameters, summarized in Table 1, provide the basis for predicting its behavior in various environments.

Table 1: Core Physicochemical Properties of this compound

| Property | Value (Predicted/Reported) | Significance in Drug Development | Data Source(s) |

| Molecular Formula | C₉H₁₂N₂ | Defines the elemental composition and exact mass. | [3] |

| Molecular Weight | 148.21 g/mol | Influences diffusion, absorption, and formulation calculations. | [3] |

| Appearance | Colorless to light yellow liquid/solid | Basic quality control parameter. | [1][3] |

| Predicted pKa | 8.84 ± 0.10 | Governs ionization state, impacting solubility, permeability, and receptor binding. | [3] |

| Predicted Boiling Point | 253.8 ± 28.0 °C | Relevant for purification and assessing thermal stability. | [3] |

| Predicted Density | 1.042 ± 0.06 g/cm³ | Important for formulation and process chemistry. | [3] |

| Storage Conditions | 2–8 °C under inert gas | Indicates potential sensitivity to temperature and atmosphere. | [1][3] |

The predicted pKa of 8.84 is a critical parameter.[3] This value likely corresponds to the protonation of the more basic pyrrolidine nitrogen. The pyridine nitrogen, being part of an aromatic system, is significantly less basic (typical pKa ~5-6). This dual-base nature implies that the molecule's charge, and therefore its properties, will be highly dependent on the pH of its environment.

Solubility Profile: A Multifaceted Analysis

Solubility is a gatekeeper property in drug development, influencing everything from in vitro assay reliability to in vivo bioavailability.[5] For this compound, solubility must be considered in both aqueous and organic media.

pH-Dependent Aqueous Solubility

The presence of two basic nitrogen atoms makes the aqueous solubility of this compound intrinsically linked to pH. The Henderson-Hasselbalch equation dictates the equilibrium between the un-ionized (free base) and ionized (protonated) forms.

-

At Low pH (e.g., pH < 4): Both the pyridine and pyrrolidine nitrogens will be protonated, forming a dicationic species. This highly charged form is expected to have maximum aqueous solubility.

-

At Mid-range pH (e.g., pH 6-8): The pyrrolidine nitrogen will be largely protonated (pKa ~8.84), while the pyridine nitrogen will be mostly neutral. This monocationic species will still exhibit good aqueous solubility.

-

At High pH (e.g., pH > 10): Both nitrogen centers will be in their neutral, free base form. This uncharged species will have the lowest aqueous solubility but the highest membrane permeability.

This relationship is visually conceptualized in the diagram below.

Caption: pH effect on ionization and solubility of this compound.

Solubility in Organic Solvents

While aqueous solubility is key for biological applications, solubility in organic solvents is crucial for synthesis, purification, and certain analytical methods. Data from suppliers indicates the compound is a liquid, slightly soluble in water, and miscible with most organic solvents.[3][4]

Table 2: Predicted and Observed Solubility Behavior

| Solvent Type | Predicted/Observed Behavior | Rationale & Application |

| Aqueous Buffers (pH < 8) | High | Protonation leads to polar, soluble salt forms. Ideal for biological assays. |

| Water (unbuffered) | Slightly Soluble | The neutral form has limited aqueous solubility.[3] |

| Polar Aprotic (DMSO, DMF) | Miscible/High | Strong dipole-dipole interactions facilitate dissolution. Used for stock solutions. |

| Alcohols (Methanol, Ethanol) | Miscible/High | Hydrogen bonding capability allows for good solvation. Useful for chromatography. |

| Chlorinated (DCM, Chloroform) | Miscible/High | Suitable for extraction and synthetic reaction media. |

| Non-polar (Hexanes, Toluene) | Low | Mismatch in polarity limits solubility. Used for precipitation/crystallization. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To move beyond predictions, the gold-standard shake-flask method provides definitive thermodynamic solubility data.[6]

Causality Behind the Protocol: This method is designed to achieve a true equilibrium between the solid (or excess liquid) solute and the solvent, providing a solubility value that is independent of dissolution rate.[6] The 24-hour incubation ensures this equilibrium is reached.[5][6] Centrifugation is critical to separate undissolved material without disturbing the saturated supernatant. Quantification by a validated HPLC-UV method ensures accurate and specific measurement.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of glass vials. The excess is visually confirmed as undissolved material.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent or buffer (e.g., pH 5.0, 7.4, and 9.0 buffers).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.[7]

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

-

Sampling: Carefully remove a known aliquot of the clear supernatant without disturbing the pellet.

-

Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve of known concentrations.

-

Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. The experiment should be run in triplicate.[7]

Stability Profile: Ensuring Molecular Integrity

The stability of a compound dictates its shelf-life, informs handling and storage procedures, and is a critical component of regulatory assessment.[8] For pyridine derivatives, degradation can occur via hydrolysis, oxidation, or photodegradation.[9][10]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment, intentionally exposing the compound to harsh conditions to identify potential degradation pathways and products.[8][11] This is essential for developing stability-indicating analytical methods.

Rationale for Stress Conditions:

-

Acid/Base Hydrolysis: Probes the susceptibility of functional groups (e.g., amides, esters, or in this case, the heterocyclic rings) to cleavage. Pyridine rings can be labile in acidic conditions, while alkaline conditions can also promote degradation.[9]

-

Oxidation: Simulates exposure to atmospheric oxygen or oxidative metabolic processes. The nitrogen atoms and adjacent carbons can be susceptible to oxidation.

-

Thermal: Assesses intrinsic stability at elevated temperatures, which can predict long-term stability at lower temperatures.[11]

-

Photostability: Evaluates degradation upon exposure to light, as required by ICH guidelines. Aromatic systems like pyridine are often photosensitive.[9]

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration | Expected Outcome for this compound |

| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24 - 72 hours | Potential for degradation; pyridine rings can be labile.[9] |

| Base Hydrolysis | 0.1 M NaOH, 60 °C | 24 - 72 hours | High potential for degradation; pyridine derivatives can be extremely unstable in alkaline media.[9] |

| Oxidative | 3% H₂O₂, RT | 24 hours | Potential for N-oxide formation on either nitrogen or ring-opening. |

| Thermal | 80 °C, Solid State | 7 days | Likely stable, but should be confirmed. |

| Photolytic | ICH Q1B conditions | Per guideline | High potential for degradation; pyridine rings are known to be susceptible.[9] |

Experimental Workflow: Forced Degradation Study

The following workflow provides a systematic approach to executing and analyzing a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Self-Validating Protocol Detail:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound.

-

Stress Application: For hydrolytic and oxidative studies, mix the stock solution 1:1 with the stress reagent (e.g., 0.2 M HCl or NaOH to achieve a final concentration of 0.1 M). For thermal and photolytic studies, use the solid compound or the solution as appropriate. Include a control sample stored at 5°C in the dark.

-

Incubation: Place samples under the conditions outlined in Table 3.

-

Time-Point Sampling: Withdraw aliquots at specified intervals (e.g., 2, 8, 24 hours).

-

Quenching: For acid/base samples, neutralize them by adding an equimolar amount of base/acid to stop the degradation reaction.

-